molecular formula C25H17BrN2O5 B10878759 2-(4-Bromophenyl)-2-oxoethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate

2-(4-Bromophenyl)-2-oxoethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10878759
M. Wt: 505.3 g/mol
InChI Key: WOUSPLOGDURHJP-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a quinoline moiety, and a benzoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the bromophenyl ketone: This can be achieved by brominating acetophenone using bromine in the presence of a catalyst.

    Synthesis of the quinoline derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Coupling reaction: The final step involves coupling the bromophenyl ketone with the quinoline derivative and benzoic acid under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or quinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the bromophenyl group can participate in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-2-OXOETHYL BENZOATE: Lacks the quinoline moiety, making it less versatile in biological applications.

    2-(4-CHLOROPHENYL)-2-OXOETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to the combination of the bromophenyl group and the quinoline moiety, providing a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C25H17BrN2O5

Molecular Weight

505.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C25H17BrN2O5/c26-17-10-8-15(9-11-17)22(29)14-33-25(32)16-4-3-5-18(12-16)27-24(31)20-13-23(30)28-21-7-2-1-6-19(20)21/h1-13H,14H2,(H,27,31)(H,28,30)

InChI Key

WOUSPLOGDURHJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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